2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline
Brand Name: Vulcanchem
CAS No.: 1206995-76-7
VCID: VC4663279
InChI: InChI=1S/C24H22N6O2/c1-32-18-8-6-17(7-9-18)19-10-11-23(28-27-19)29-12-14-30(15-13-29)24(31)22-16-25-20-4-2-3-5-21(20)26-22/h2-11,16H,12-15H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Molecular Formula: C24H22N6O2
Molecular Weight: 426.48

2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline

CAS No.: 1206995-76-7

Cat. No.: VC4663279

Molecular Formula: C24H22N6O2

Molecular Weight: 426.48

* For research use only. Not for human or veterinary use.

2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline - 1206995-76-7

Specification

CAS No. 1206995-76-7
Molecular Formula C24H22N6O2
Molecular Weight 426.48
IUPAC Name [4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone
Standard InChI InChI=1S/C24H22N6O2/c1-32-18-8-6-17(7-9-18)19-10-11-23(28-27-19)29-12-14-30(15-13-29)24(31)22-16-25-20-4-2-3-5-21(20)26-22/h2-11,16H,12-15H2,1H3
Standard InChI Key BFDNTQWSYDBYQP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4

Introduction

2-{4-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a complex organic molecule that combines structural elements of quinoxaline, pyridazine, and piperazine. These scaffolds are frequently utilized in medicinal chemistry due to their versatile biological activities, including anticancer, antiviral, and antimicrobial properties. The compound’s functional groups and heterocyclic rings make it a promising candidate for pharmacological applications.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with a dicarbonyl compound.

  • Introduction of the Pyridazine Moiety: Reaction of pyridazine derivatives with suitable electrophiles or nucleophiles.

  • Attachment of Piperazine and Carbonyl Linker: Coupling reactions such as amidation or carbodiimide-mediated coupling.

  • Final Functionalization with Methoxyphenyl Group: Nucleophilic substitution or similar reactions.

These steps require precise reaction conditions to ensure high yield and purity.

Biological Activities

The structural features suggest potential activities in various therapeutic areas:

  • Anticancer Properties

    • Quinoxaline derivatives have demonstrated inhibition of tyrosine kinases, induction of apoptosis, and interference with DNA replication .

    • Pyridazine-containing compounds are known to inhibit enzymes like monoamine oxidase (MAO), which can indirectly affect cancer pathways .

  • Antimicrobial Activity

    • Quinoxalines are effective against bacterial strains by targeting DNA gyrase or topoisomerase enzymes .

    • Piperazine enhances membrane permeability, improving drug efficacy against resistant strains.

  • CNS Applications

    • Piperazine derivatives often exhibit activity on neurotransmitter receptors, suggesting potential use in neurological disorders.

Analytical Characterization

To confirm the structure and purity, the following techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Detects functional groups like amides and methoxy groups.

  • X-ray Crystallography: Provides detailed 3D structural information.

Potential Applications

Given its structural components:

  • Drug Development

    • As a lead compound for anticancer drugs targeting tyrosine kinases or DNA-interacting enzymes.

    • As an antimicrobial agent for resistant bacterial infections.

  • Chemical Biology

    • A tool for studying protein-ligand interactions due to its diverse functional groups.

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